molecular formula C26H20N6O B11642941 3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline CAS No. 49860-99-3

3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline

Cat. No.: B11642941
CAS No.: 49860-99-3
M. Wt: 432.5 g/mol
InChI Key: ZSCKIOPWUGLXOL-UHFFFAOYSA-N
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Description

3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline typically involves the condensation of o-phenylenediamine with various aldehydes or acids to form the benzimidazole core. This is followed by further derivatization to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

CAS No.

49860-99-3

Molecular Formula

C26H20N6O

Molecular Weight

432.5 g/mol

IUPAC Name

3-[6-[[2-(3-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline

InChI

InChI=1S/C26H20N6O/c27-17-5-1-3-15(11-17)25-29-21-9-7-19(13-23(21)31-25)33-20-8-10-22-24(14-20)32-26(30-22)16-4-2-6-18(28)12-16/h1-14H,27-28H2,(H,29,31)(H,30,32)

InChI Key

ZSCKIOPWUGLXOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N

Origin of Product

United States

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